molecular formula C9H17NO B085189 5-(Diethylamino)pent-3-yn-2-ol CAS No. 10575-26-5

5-(Diethylamino)pent-3-yn-2-ol

Cat. No. B085189
CAS RN: 10575-26-5
M. Wt: 155.24 g/mol
InChI Key: ZBCYIXSZVFKXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethylamino)pent-3-yn-2-ol is a chemical compound with the CAS Number: 10575-26-5 . It has a molecular weight of 155.24 . The IUPAC name for this compound is 5-(diethylamino)-3-pentyn-2-ol . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 5-(Diethylamino)pent-3-yn-2-ol is 1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3 . The InChI key is ZBCYIXSZVFKXMB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-(Diethylamino)pent-3-yn-2-ol has a molecular weight of 155.24 . It is a liquid at room temperature . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Material Development

5-(Diethylamino)pent-3-yn-2-ol has been utilized in the synthesis of novel compounds and materials with diverse applications. For instance, it has been incorporated into the synthesis of peripherally tetra-substituted metal-free and metallophthalocyanines, which are reported for their aggregation behaviors and potential in various scientific applications (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012). Such compounds have been converted into water-soluble quaternized products, indicating their potential for diverse applications in materials science and technology.

Chemosensors and Detection

Another significant application of derivatives of 5-(Diethylamino)pent-3-yn-2-ol is in the development of chemosensors. For example, a synthesized compound from a similar derivative was employed for the ultrasensitive colorimetric and ratiometric detection of Cu2+, showcasing an outstandingly low limit of detection (Fanna et al., 2018). This highlights its potential in environmental monitoring, where detecting trace amounts of metal ions is crucial.

Anticancer Activity

Research into the anticancer properties of Schiff bases derived from related compounds demonstrates their potential therapeutic applications. Schiff bases synthesized from 5-(Diethylamino)phenol derivatives have shown cytotoxicity against cancer cell lines, with studies detailing their mechanisms of action and potential as cancer therapies (Uddin et al., 2020).

Photophysical Properties

The exploration of photophysical properties of derivatives of 5-(Diethylamino)pent-3-yn-2-ol in novel fluorescent compounds is noteworthy. These compounds exhibit high fluorescence quantum yields, making them suitable for applications in living cell imaging and as fluorescence dyes for biological labeling (Chen et al., 2012).

Antibacterial Activity

Enaminone complexes derived from 5-(Diethylamino)pent-3-yn-2-ol and related structures have been studied for their antibacterial activity. Such complexes have demonstrated significant action against bacteria, indicating their potential use as bactericides (Mahmud et al., 2010).

Safety And Hazards

The safety information for 5-(Diethylamino)pent-3-yn-2-ol indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

5-(diethylamino)pent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCYIXSZVFKXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909717
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylamino)pent-3-yn-2-ol

CAS RN

10575-26-5
Record name 5-(Diethylamino)-3-pentyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10575-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(diethylamino)pent-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.